molecular formula C13H18N2O2 B1314086 Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate CAS No. 343594-44-5

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

Cat. No. B1314086
M. Wt: 234.29 g/mol
InChI Key: HMKKNIXKPDYFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel azo compound derived from ethyl-4-amino benzoate was synthesized by the coupling reaction . Another study reported the synthesis of benzoate compounds as local anesthetics, where tetracaine and pramocaine were used as the lead compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are not explicitly mentioned in the search results .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

Research has shown that derivatives of Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate are key in the construction of chiral building blocks for enantioselective synthesis. For instance, the asymmetric intramolecular Michael reaction has been utilized to obtain pyrrolidine and piperidine derivatives, which are versatile chiral building blocks for alkaloid synthesis. These compounds have been obtained with moderate to excellent optical yields, showcasing their potential in the synthesis of complex molecules (Hirai et al., 1992).

Synthesis and Optimization

The synthesis technology of derivatives related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, has been optimized using hydrazine hydrate reduction method, offering a stable, simple, and high-yield process suitable for industrial production (Fang Qiao-yun, 2012).

Supramolecular Chemistry

Studies on substituted 4-pyrazolylbenzoates, closely related to Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate, have revealed their ability to form hydrogen-bonded supramolecular structures. These structures vary from one-dimensional chains to three-dimensional frameworks, indicating the potential of such compounds in the development of novel materials and molecular recognition systems (Portilla et al., 2007).

Analytical and Environmental Applications

Derivatives have also been synthesized for the selective removal and recovery of chromate, molybdate, tungstate, and vanadate from aqueous solutions. This research highlights the potential environmental applications of such compounds in treating water contaminated with toxic metals (Heininger & Meloan, 1992).

Medicinal Chemistry

In the realm of medicinal chemistry, Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate derivatives have been explored for their pharmacological activities. For instance, certain derivatives have shown potential as anti-inflammatory agents, highlighting their importance in drug discovery and development processes (Attallah et al., 2017).

Safety And Hazards

The safety data sheet for Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate provides information on its safety and hazards . It’s important to handle this compound with care, avoid dust formation, and use it only in well-ventilated areas .

properties

IUPAC Name

ethyl 3-amino-4-pyrrolidin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)10-5-6-12(11(14)9-10)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKKNIXKPDYFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-4-(1-pyrrolidinyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.